![molecular formula C18H18ClN3O2S B14103604 4-{[2-(4-Chlorophenyl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B14103604.png)
4-{[2-(4-Chlorophenyl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(4-Chlorophenyl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a chlorophenyl group and a thione moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Chlorophenyl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-amino-4-chlorobenzylamine with 6,7-dimethoxy-1,2-dihydroquinazoline-2-thione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Chlorophenyl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione moiety to a thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[2-(4-Chlorophenyl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Chlorophenyl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-{[2-(4-Chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline: Lacks the thione moiety but shares a similar core structure.
4-{[2-(4-Chlorophenyl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline: Similar structure but without the thione group.
Uniqueness
The presence of the thione moiety in 4-{[2-(4-Chlorophenyl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione distinguishes it from other similar compounds. This functional group imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18ClN3O2S |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)ethylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H18ClN3O2S/c1-23-15-9-13-14(10-16(15)24-2)21-18(25)22-17(13)20-8-7-11-3-5-12(19)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22,25) |
InChI Key |
LVAJKBLYWSBCHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.